molecular formula C11H15NO3 B13043092 Methyl (3R)-3-amino-3-(4-hydroxy-2-methylphenyl)propanoate CAS No. 1070873-95-8

Methyl (3R)-3-amino-3-(4-hydroxy-2-methylphenyl)propanoate

Cat. No.: B13043092
CAS No.: 1070873-95-8
M. Wt: 209.24 g/mol
InChI Key: WAEYFQWBSODKDK-SNVBAGLBSA-N
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Description

Methyl (3R)-3-amino-3-(4-hydroxy-2-methylphenyl)propanoate is a chiral β-amino acid ester characterized by a 4-hydroxy-2-methylphenyl substituent and an (3R)-configured amino group. The stereochemistry at the 3-position is critical, as enantiomeric forms often exhibit divergent pharmacological profiles.

Key structural features include:

  • Aromatic ring: Substituted with a hydroxyl (-OH) group at the 4-position and a methyl (-CH₃) group at the 2-position.
  • Propanoate backbone: Features an amino (-NH₂) group at the β-position and a methyl ester (-COOCH₃) at the terminal.
  • Chirality: The (3R)-configuration is essential for activity and binding specificity.

Properties

CAS No.

1070873-95-8

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

methyl (3R)-3-amino-3-(4-hydroxy-2-methylphenyl)propanoate

InChI

InChI=1S/C11H15NO3/c1-7-5-8(13)3-4-9(7)10(12)6-11(14)15-2/h3-5,10,13H,6,12H2,1-2H3/t10-/m1/s1

InChI Key

WAEYFQWBSODKDK-SNVBAGLBSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)O)[C@@H](CC(=O)OC)N

Canonical SMILES

CC1=C(C=CC(=C1)O)C(CC(=O)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3R)-3-amino-3-(4-hydroxy-2-methylphenyl)propanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-3-amino-3-(4-hydroxy-2-methylphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The amino group can be reduced to an amine.

    Substitution: The hydroxy and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the amino group can produce a primary amine.

Scientific Research Applications

Methyl (3R)-3-amino-3-(4-hydroxy-2-methylphenyl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism by which Methyl (3R)-3-amino-3-(4-hydroxy-2-methylphenyl)propanoate exerts its effects involves interactions with specific molecular targets. The hydroxy and amino groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The compound may also participate in metabolic pathways, leading to the formation of biologically active metabolites.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes structural differences among related compounds:

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight pKa (Predicted) Key References
Methyl (3R)-3-amino-3-(4-hydroxy-2-methylphenyl)propanoate 4-OH, 2-CH₃ C₁₁H₁₅NO₃ 209.24 ~8.2 (amino)
Methyl (3R)-3-amino-3-(4-chloro-3-hydroxyphenyl)propanoate 4-Cl, 3-OH C₁₀H₁₂ClNO₃ 229.66 8.24
Methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate 4-Cl C₁₀H₁₂ClNO₂ 213.66 N/A
Methyl-[2-hydroxyimino-3-(4-hydroxyphenyl)]-propionate 4-OH, 2-hydroxyimino C₁₀H₁₁NO₄ 209.20 ~9.1 (oxime)
Methyl-3-hydroxy-2,2-dimethyl-3-(4-chlorophenyl)propanoate 4-Cl, 2,2-dimethyl C₁₂H₁₅ClO₃ 242.70 ~8.5 (hydroxyl)

Key Observations :

  • Substituent Effects: The 4-hydroxy-2-methylphenyl group in the target compound enhances hydrophilicity compared to chloro-substituted analogs (e.g., ).
  • Steric Hindrance : The 2,2-dimethyl group in introduces steric bulk, reducing conformational flexibility compared to the target compound.
  • Functional Groups: The hydroxyimino group in forms hydrogen bonds more readily than the amino group, altering reactivity and biological interactions.

Physicochemical Properties

Property Target Compound Methyl (4-Cl-3-OH) Methyl (4-Cl)
Density (g/cm³) ~1.3 (estimated) 1.323 N/A
Boiling Point (°C) ~370 (estimated) 372.4 N/A
Solubility Moderate in polar solvents Low in water Low in water

Notes:

  • The methyl and hydroxyl groups in the target compound improve water solubility compared to chloro-substituted analogs .
  • Predicted pKa (~8.2) suggests protonation of the amino group at physiological pH, enhancing ionic interactions in biological systems.

Biological Activity

Methyl (3R)-3-amino-3-(4-hydroxy-2-methylphenyl)propanoate, also known as a derivative of phenylpropanoic acid, has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C11H15NO3C_{11}H_{15}NO_3 and a molecular weight of approximately 209.25 g/mol. Its structure features an amino group, a hydroxyl group, and a methyl-substituted phenyl ring, which are critical for its biological interactions and therapeutic potential .

Mechanisms of Biological Activity

The compound's biological activity is primarily attributed to its ability to interact with specific enzymes and receptors involved in metabolic pathways. Key mechanisms include:

  • Enzyme Inhibition : this compound may inhibit enzymes related to neurotransmitter synthesis and degradation, potentially leading to analgesic or anti-inflammatory effects .
  • Neurotransmitter Modulation : The compound has been studied for its potential to modulate pathways associated with norepinephrine transporters (NET), which are crucial for regulating norepinephrine levels in the brain .

Binding Affinity Studies

Recent research has demonstrated that compounds structurally similar to this compound exhibit varying degrees of binding affinity to neurotransmitter transporters. For instance, binding affinity studies have shown that related compounds possess KiK_i values in the nanomolar range for NET, indicating strong interactions that could translate into therapeutic benefits .

Compound NameBinding Affinity (KiK_i nM)
Methyl (S)-2-amino-3-(3-hydroxy-4-methylphenyl)propanoate1.02
2-amino-3-(4-hydroxy-3-methylphenyl)propanoate hydrochloride3.14
This compoundTBD

Synthesis and Research Applications

The synthesis of this compound typically involves esterification reactions under controlled conditions. This compound serves as a building block for more complex molecules in pharmaceutical research and is utilized in studies investigating enzyme interactions and metabolic pathways .

Case Studies

  • Analgesic Properties : A study investigating the analgesic effects of similar compounds indicated that modifications in the hydroxyl group significantly influenced pain relief efficacy in animal models .
  • Neuroprotective Effects : Another research effort focused on the neuroprotective potential of related compounds against oxidative stress in neuronal cells, highlighting the importance of hydroxyl substitutions for enhancing protective effects .

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